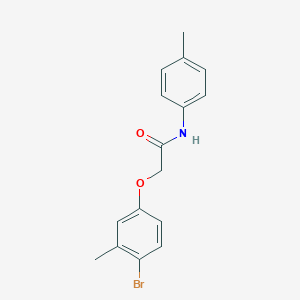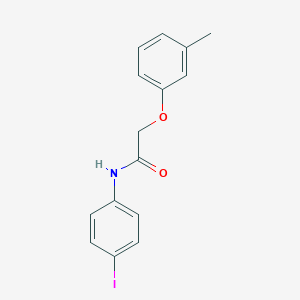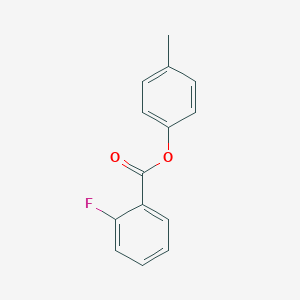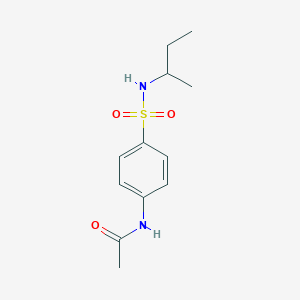![molecular formula C12H9F3N2OS B269525 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been extensively studied for its potential use in cancer therapy.
作用机制
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine inhibits the activity of protein kinase B (PKB/Akt) by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which include a variety of proteins involved in cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity leads to the induction of apoptosis in cancer cells and to the sensitization of these cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3) and p70S6 kinase, which are involved in a variety of cellular processes. It has also been shown to inhibit the growth of other types of cancer cells, including breast, lung, and prostate cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine in lab experiments is its potent inhibitory activity against PKB/Akt. This allows researchers to study the effects of PKB/Akt inhibition on various cellular processes and to test the efficacy of this compound in cancer therapy. One limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine. One direction is to study the effects of this compound on other types of cancer cells and to determine the optimal dosing and administration regimens for its use in cancer therapy. Another direction is to study the effects of this compound on other signaling pathways that are involved in cancer development and progression. Finally, there is a need to develop more potent and selective inhibitors of PKB/Akt that can be used in cancer therapy with fewer side effects.
科学研究应用
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of protein kinase B (PKB/Akt), a key signaling molecule that promotes cell survival and proliferation. Inhibition of PKB/Akt activity has been shown to induce apoptosis (programmed cell death) in cancer cells and to sensitize them to chemotherapy and radiation therapy.
属性
产品名称 |
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
|---|---|
分子式 |
C12H9F3N2OS |
分子量 |
286.27 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C12H9F3N2OS/c1-19-11-16-6-5-10(17-11)18-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3 |
InChI 键 |
AJGXZYXSVJUKBU-UHFFFAOYSA-N |
SMILES |
CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate](/img/structure/B269443.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)






![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)

